molecular formula C10H13NO2 B156971 Ethyl 2,6-dimethylnicotinate CAS No. 1721-13-7

Ethyl 2,6-dimethylnicotinate

Cat. No.: B156971
CAS No.: 1721-13-7
M. Wt: 179.22 g/mol
InChI Key: IDTTVGCBBDITAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,6-dimethylnicotinate is an organic compound belonging to the class of nicotinic acid esters It is characterized by the presence of an ethyl ester group attached to the 2,6-dimethyl-substituted nicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,6-dimethylnicotinate can be synthesized through the esterification of 2,6-dimethylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the oxidation of 2-methyl-5-ethylpyridine followed by esterification. This method ensures a high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2,6-dimethylnicotinic acid.

    Reduction: Various reduced derivatives depending on the specific reaction conditions.

    Substitution: Substituted nicotinic acid esters or amides.

Scientific Research Applications

Ethyl 2,6-dimethylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical pathways .

Comparison with Similar Compounds

Ethyl 2,6-dimethylnicotinate can be compared with other nicotinic acid esters such as:

  • Ethyl nicotinate
  • Methyl nicotinate
  • Propyl nicotinate

Uniqueness: this compound is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 2,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-4-13-10(12)9-6-5-7(2)11-8(9)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTTVGCBBDITAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325880
Record name ethyl 2,6-dimethylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1721-13-7
Record name 1721-13-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2,6-dimethylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,6-dimethylnicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,6-dimethylnicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,6-dimethylnicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,6-dimethylnicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,6-dimethylnicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,6-dimethylnicotinate
Customer
Q & A

Q1: What is the significance of ethyl 2,6-dimethylnicotinate in the synthesis of NADH mimics?

A1: this compound serves as a crucial starting material for creating various nicotinic acid-based crown ethers designed to mimic the structure and function of NADH []. The molecule's structure allows for the introduction of methylene bridges at the 2 and 6 positions, enabling the formation of macrocyclic structures. These macrocycles can further be modified to incorporate chiral centers and other functional groups, mimicking the active site of NADH and enabling stereoselective reductions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.